N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
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Overview
Description
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazinecarboxamides This compound is characterized by its unique structure, which includes a pyrazine ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between pyrazine-2-carboxylic acid and an appropriate amine derivative. One common method includes the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with the amine derivative under controlled conditions to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt membrane energetics and inhibit membrane transport functions in bacteria. This disruption is primarily due to the formation of reactive oxygen species (ROS) and interference with fatty acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazinecarboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazinecarboxamide derivative with antimicrobial properties.
Uniqueness
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide stands out due to its unique combination of a hydroxyphenyl group and a pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an antimicrobial agent make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c1-19(2,3)14-9-13(10-15(17(14)25)20(4,5)6)11-23-24-18(26)16-12-21-7-8-22-16/h7-12,25H,1-6H3,(H,24,26)/b23-11+ |
InChI Key |
GSNSJAMMEWEGBG-FOKLQQMPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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